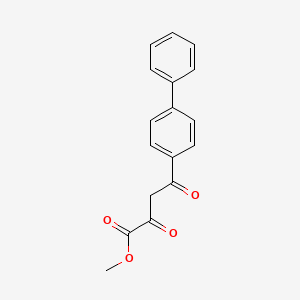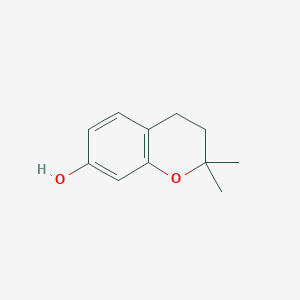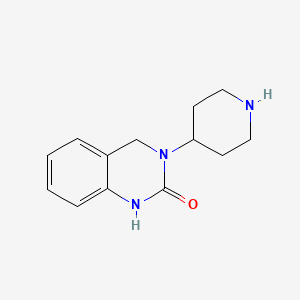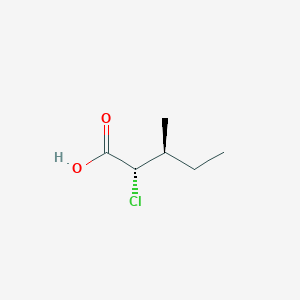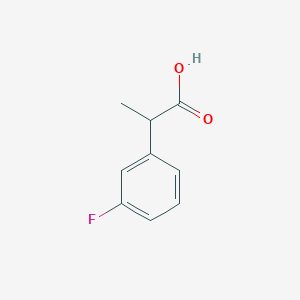
2-(3-Fluorophenyl)propanoic acid
説明
2-(3-Fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 .
Synthesis Analysis
There are several methods for synthesizing 2-(3-Fluorophenyl)propanoic acid. One method involves the use of Dowex resin or ethylene diamine tetraacetic acid (EDTA) to isolate the compound . Another method involves the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist .Molecular Structure Analysis
The InChI code for 2-(3-Fluorophenyl)propanoic acid is 1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Physical And Chemical Properties Analysis
2-(3-Fluorophenyl)propanoic acid is a white to cream or pale yellow crystalline powder . It has a melting point range of 39.0-48.0°C .科学的研究の応用
1. Fluorescent Amino Acid Synthesis
2-(3-Fluorophenyl)propanoic acid derivatives have been utilized in the synthesis of fluorescent amino acids. For instance, dansylalanine, a fluorescent amino acid, was genetically encoded in yeast using an amber nonsense codon. This fluorophore aids in studying protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).
2. Analgesic Modulators
Derivatives of 2-(3-Fluorophenyl)propanoic acid have been synthesized as analgesic modulators for Transient Receptor Potential Vanilloid 1 (TRPV1). These derivatives displayed notable analgesic activity and good aqueous solubility, suggesting their potential therapeutic applications (Liu et al., 2018).
3. Synthetic Chemistry
The compound has been used in the synthesis of other chemical compounds, demonstrating its versatility in synthetic chemistry. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involved 2-(3-Fluorophenyl)propanoic acid as an intermediate (Tan Bin, 2010).
4. Anti-inflammatory Applications
Phenolic compounds derived from 2-(3-Fluorophenyl)propanoic acid have been isolated from Eucommia ulmoides Oliv. leaves. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).
5. Chiral Separations in Pharmaceuticals
Racemic 2,2-dimethyl-3-aryl-propanoic acids, a class including 2-(3-Fluorophenyl)propanoic acid, have been resolved by chiral supercritical fluid chromatography. This process is crucial in pharmaceutical industries for the separation of chiral compounds (Wu et al., 2016).
6. Polymerization Applications
3-(4-Hydroxyphenyl)propanoic acid, a related compound, was used as a renewable building block in the synthesis of benzoxazine polymers. This demonstrates the potential of 2-(3-Fluorophenyl)propanoic acid derivatives in polymer science (Trejo-Machin et al., 2017).
7. Photodegradation Studies
The photodegradation of herbicides like cyhalofop-butyl and its primary metabolite involves compounds related to 2-(3-Fluorophenyl)propanoic acid. These studies are essential for understanding the environmental impact of such herbicides (Pinna & Pusino, 2011).
8. Environmental Toxicology
Studies involving the toxicity and bioaccumulation of fluoropolymer manufacturing substances, such as ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, have used derivatives of 2-(3-Fluorophenyl)propanoic acid. Such research is crucial in assessing environmental risks (Hoke et al., 2016).
9. Antioxidant and Anticancer Properties
Derivatives of 2-(3-Fluorophenyl)propanoic acid, such as N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, have shown potential in antioxidant and anticancer applications, indicating their significance in pharmaceutical research (Zaheer et al., 2015).
10. Radiopharmaceutical Production
2-(3-Fluorophenyl)propanoic acid derivatives have been used in the automated synthesis of radiopharmaceuticals for PET imaging, such as [11C]CS1P1. This underscores its importance in medical imaging and diagnostics (Luo et al., 2019).
11. Intracellular Imaging
Compounds like 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP), derived from 2-(3-Fluorophenyl)propanoic acid, have been developed as ratiometric fluorescent pH probes for strong-acidity detection in living cells, demonstrating its utility in cellular biology (Nan et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMSYWCKADLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496391 | |
| Record name | 2-(3-Fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)propanoic acid | |
CAS RN |
65487-32-3 | |
| Record name | 2-(3-Fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



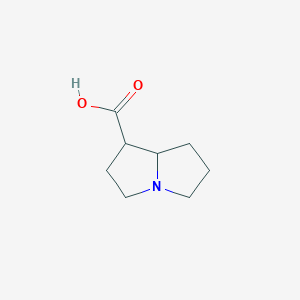
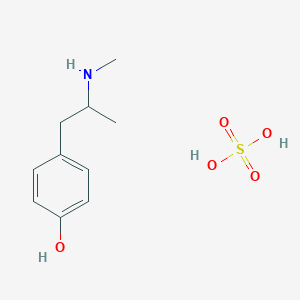
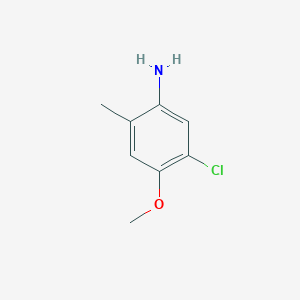
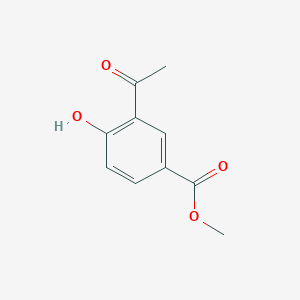
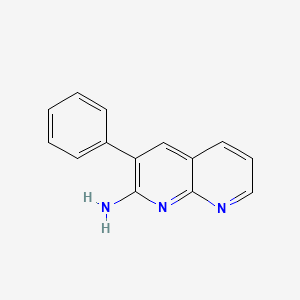
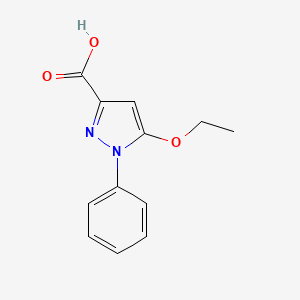
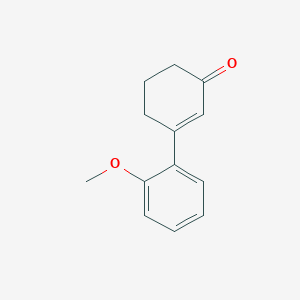
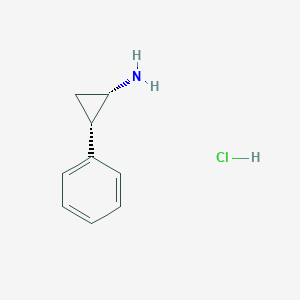
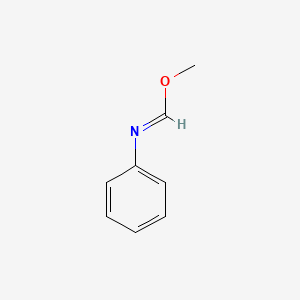
![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)
